2-Oxo-6-dehydroxyneoanisatin is classified under sesquiterpenes, which are terpenes consisting of three isoprene units (C15H24). It is specifically noted for its high degree of oxidation and unique ring structures. The compound has been studied for its potential pharmacological properties, including neurotoxicity and antibacterial activity, as indicated in various studies involving plant extracts containing this compound .
The synthesis of 2-Oxo-6-dehydroxyneoanisatin typically involves several steps, often starting from simpler precursors derived from natural sources. One common method includes:
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 2-Oxo-6-dehydroxyneoanisatin can be characterized by its distinct functional groups and stereochemistry:
Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to elucidate the structure, providing insights into hydrogen and carbon environments. For instance, chemical shifts associated with the oxo group typically appear around 210 ppm in carbon NMR spectra .
2-Oxo-6-dehydroxyneoanisatin participates in various chemical reactions:
These reactions are significant for modifying the compound's properties for further applications in medicinal chemistry.
The mechanism of action of 2-Oxo-6-dehydroxyneoanisatin has been explored in relation to its biological activities:
The physical and chemical properties of 2-Oxo-6-dehydroxyneoanisatin include:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
2-Oxo-6-dehydroxyneoanisatin has several scientific applications:
2-Oxo-6-dehydroxyneoanisatin (CAS Registry Number: 128129-58-8; MeSH® ID: C064099) is classified under the seco-prezizaane sesquiterpenoids. Its systematic IUPAC name is (2R,5S,7R,8S,11R)-5,11-dihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.0¹⁵]dodecane-6,3'-oxetane]-2',3,10-trione, reflecting its polycyclic spiro architecture. The name denotes:
Table 1: Nomenclature and Identifiers
| Category | Identifier |
|---|---|
| IUPAC Name | (2R,5S,7R,8S,11R)-5,11-dihydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.0¹⁵]dodecane-6,3'-oxetane]-2',3,10-trione |
| CAS Registry Number | 128129-58-8 |
| MeSH® ID | C064099 |
| SMILES | C[C@H]1[C@@H]2CC3(C@HC)C@HO |
The molecular formula C₁₅H₁₈O₇ (molar mass: 310.30 g/mol) indicates five degrees of unsaturation. Key structural features include:
Mass Spectrometry (MS)
High-resolution MS shows a molecular ion peak at m/z 309.09798 [M-H]⁻ (calc. 309.0980 for C₁₅H₁₇O₇⁻). Predicted adducts include:
Table 2: Key MS Adducts and Collision Cross Sections
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 311.11254 | 159.6 |
| [M+Na]⁺ | 333.09448 | 166.9 |
| [M-H]⁻ | 309.09798 | 165.1 |
| [M+H-H₂O]⁺ | 293.10252 | 153.4 |
Infrared (IR) Spectroscopy
IR spectra exhibit absorptions characteristic of:
Nuclear Magnetic Resonance (NMR)
¹³C NMR and DEPT-135 spectra reveal 15 distinct carbon signals:
Table 3: Representative NMR Assignments
| Atom | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity |
|---|---|---|---|
| C-2' | 179.9 | - | - |
| C-3 | 210.1 | - | - |
| C-5 | 78.5 | 3.81 | dd (J=9.2, 4.1 Hz) |
| C-11 | 75.2 | 4.23 | s |
| C-12 | 17.8 | 0.92 | d (J=6.6 Hz) |
| C-13 | 24.8 | 1.00 | s |
X-ray diffraction confirms:
2-Oxo-6-dehydroxyneoanisatin belongs to the seco-prezizaane family, sharing core features but differing in oxidation and cyclization:
Table 4: Structural Comparison with Representative Seco-Prezizaanes
| Feature | 2-Oxo-6-dehydroxyneoanisatin | Anisatin | Illilanceolide A |
|---|---|---|---|
| Core rings | 5/5/5 (oxaspiro) | 3/5/5/6 (fused) | 5/5/6 (tricyclic) |
| C-6 functionality | CH (spiro carbon) | CH-OH | C=O (ketone) |
| Lactone type | Oxetane (4-membered) | Butyrolactone (5) | Butyrolactone (5) |
| C-11 oxidation | OH | Epoxide | H |
This structural characterization underpins future studies on biosynthesis and structure-activity relationships within neuroactive sesquiterpenoids.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9